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molecular formula C13H16O4 B2710958 Methyl [4-(3-Oxobutyl)phenoxy]acetate CAS No. 78069-49-5

Methyl [4-(3-Oxobutyl)phenoxy]acetate

Cat. No. B2710958
M. Wt: 236.267
InChI Key: VHRZSSOLZBAVTD-UHFFFAOYSA-N
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Patent
US04338333

Procedure details

A solution of 4-(4-hydroxyphenyl) butan-2-one (16.4 g), methyl bromoacetate (15.3 g, 8.5 ml), potassium carbonate (13.8 g) and a trace of potassium iodide in acetone (200 ml) was heated under reflux for 16 hours. The solution was filtered, evaporated and the residue dissolved in ether. The ether solution was shaken successively with 2 N sodium hydroxide solution, water, dried (MgSO4) and evaporated to give the title compound as an oil (19.5 g).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1.Br[CH2:14][C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[C:15]([CH2:14][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10](=[O:12])[CH3:11])=[CH:6][CH:7]=1)([O:17][CH3:18])=[O:16] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(C)=O
Name
Quantity
8.5 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The ether solution was shaken successively with 2 N sodium hydroxide solution, water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)COC1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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